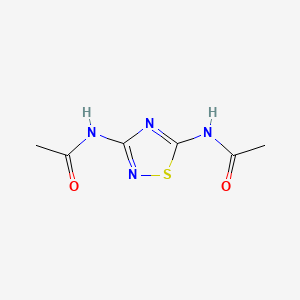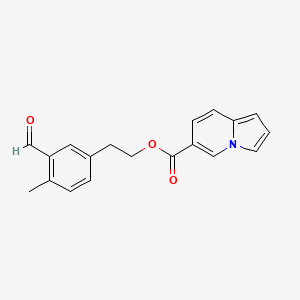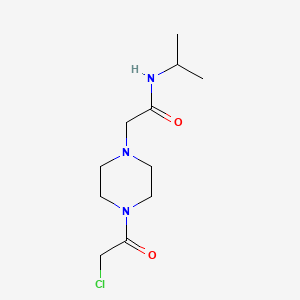
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-isopropylacetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a piperazine ring substituted with a chloroacetyl group and an isopropylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-isopropylacetamide typically involves the reaction of piperazine with chloroacetyl chloride to form 2-chloro-1-(4-(2-chloroacetyl)piperazin-1-yl)ethanone. This intermediate is then reacted with isopropylamine to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-isopropylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide derivative .
Scientific Research Applications
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-isopropylacetamide has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-isopropylacetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . The compound’s anticancer activity is believed to involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N,N-dimethylacetamide: Similar structure but with a dimethylacetamide group instead of isopropylacetamide.
7-(4-(2-Chloroacetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Contains a quinoline ring system.
Uniqueness
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-isopropylacetamide is unique due to its specific combination of a piperazine ring with a chloroacetyl and isopropylacetamide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H20ClN3O2 |
|---|---|
Molecular Weight |
261.75 g/mol |
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C11H20ClN3O2/c1-9(2)13-10(16)8-14-3-5-15(6-4-14)11(17)7-12/h9H,3-8H2,1-2H3,(H,13,16) |
InChI Key |
LPZWPBNLSWKSGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN1CCN(CC1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B12931372.png)
![2-(6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide](/img/structure/B12931374.png)

![1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12931390.png)
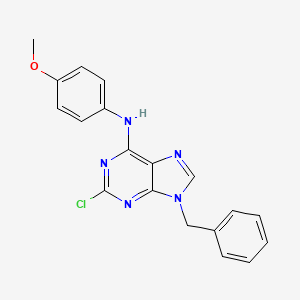
![(3AR,6S,6aS)-tert-butyl 6-(6,7-diamino-5-oxoheptyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazole-1-carboxylate](/img/structure/B12931392.png)
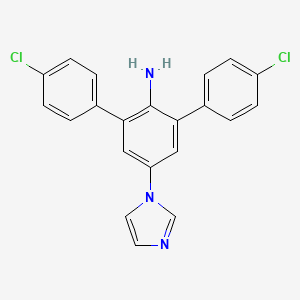
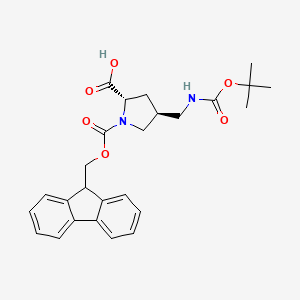
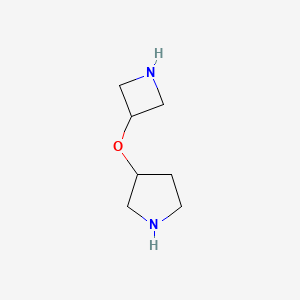
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12931427.png)
![4-Oxo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12931428.png)

